2-Amino-6-ethylphenol is an organic compound with the molecular formula . It features an amino group and a hydroxyl group attached to a six-membered aromatic ring, specifically at the 2 and 6 positions, respectively. This compound is characterized by its amphoteric nature, allowing it to act as both an acid and a base, which is typical for compounds containing both amine and hydroxyl functionalities. It appears as a white to pale yellow solid and has moderate solubility in polar solvents such as water and alcohols .
The biological activity of 2-amino-6-ethylphenol has been explored in various studies, particularly its potential pharmaceutical applications. Compounds with amino and hydroxyl groups often exhibit biological properties such as:
The synthesis of 2-amino-6-ethylphenol typically involves several methods:
2-Amino-6-ethylphenol finds several applications across different industries:
Several compounds share structural similarities with 2-amino-6-ethylphenol. Here are some notable examples:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 2-Amino-4-(hydroxymethyl)phenol | C8H11NO | 0.90 |
| 2-Amino-5-ethylphenol hydrochloride | C8H12ClN | 0.88 |
| 4,4'-Diamino-[1,1'-biphenyl]-3,3'-diol | C12H12N2O2 | 0.88 |
What sets 2-amino-6-ethylphenol apart from these similar compounds is its specific positioning of the amino and hydroxyl groups on the aromatic ring, which influences its reactivity and biological properties. Additionally, its unique ability to form stable metal-complex dyes further enhances its application potential compared to other similar compounds .
The amination of ethyl-substituted phenolic precursors represents a foundational strategy for synthesizing 2-amino-6-ethylphenol. This approach typically involves introducing an amino group (-NH₂) into a pre-functionalized phenolic scaffold. One widely studied method employs palladium-based catalysts to facilitate direct amination. For instance, palladium on carbon (Pd/C) has demonstrated efficacy in coupling phenol derivatives with ammonia under controlled hydrogen pressure, achieving yields exceeding 90% [6]. The reaction proceeds via a hydrogenation-amination sequence, where the phenolic hydroxyl group is first activated through coordination with the palladium catalyst, followed by nucleophilic substitution with ammonia.
Alternative catalytic systems, such as ruthenium complexes with η⁵-phenoxo ligands, have also been explored. These systems enable condensation between phenols and amines without requiring pre-functionalized substrates [8]. The ruthenium center activates the phenol through π-coordination, lowering the energy barrier for nucleophilic attack by amines. This method is particularly advantageous for substrates with steric hindrance, as the ethyl group at the 6-position does not impede reaction progress.
Reduction of nitro-substituted precursors provides another reliable route to 2-amino-6-ethylphenol. For example, catalytic hydrogenation of 2-nitro-6-ethylphenol using palladium-nickel boride composites (Pd@NiB–SiO₂/RGO) achieves near-quantitative conversion under mild conditions (25–50°C, 1–3 bar H₂) [4]. The nanocomposite’s high surface area and synergistic metal interactions enhance hydrogen spillover, accelerating nitro group reduction.
Chemical reductants like iron powder in acidic media offer a cost-effective alternative. This method involves dissolving 2-nitro-6-ethylphenol in a hydrochloric acid solution, followed by gradual addition of iron powder. The exothermic reaction generates 2-amino-6-ethylphenol with 85–90% yield, though purification requires subsequent neutralization and recrystallization steps [7].
Palladium catalysis has revolutionized the synthesis of aromatic amines, including 2-amino-6-ethylphenol. Recent advances focus on optimizing ligand systems and support materials to enhance catalytic activity. A comparative analysis of palladium-based catalysts is provided below:
| Catalyst System | Reaction Conditions | Yield (%) | Turnover Frequency (h⁻¹) |
|---|---|---|---|
| Pd/C | 100°C, 5 bar H₂, 4 h | 92 | 23 |
| Pd@NiB–SiO₂/RGO | 50°C, 3 bar H₂, 2 h | 98 | 49 |
| Pd(OAc)₂ with DPPF ligand | 80°C, toluene, 6 h | 88 | 15 |
The Pd@NiB–SiO₂/RGO system exhibits superior performance due to its graphene oxide support, which prevents nanoparticle aggregation and facilitates electron transfer [4].
Microwave irradiation significantly accelerates reaction kinetics while improving energy efficiency. A two-step protocol demonstrates this advantage:
Key parameters for microwave optimization include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 80–100°C | Maximizes reaction rate |
| Irradiation Power | 300 W | Ensures uniform heating |
| Catalyst Loading | 5 wt% Pd/C | Balances activity and cost |
Scaling up 2-amino-6-ethylphenol synthesis requires addressing mass transfer limitations and catalyst recyclability. Fixed-bed reactors with Pd@NiB–SiO₂/RGO catalysts demonstrate promise, achieving continuous operation for >200 hours with <5% activity loss [4]. Key engineering parameters include:
Industrial purification employs multi-stage crystallization to meet pharmaceutical-grade purity (>99.5%). A typical sequence involves:
The thermodynamic characterization of 2-Amino-6-ethylphenol reveals interesting phase behavior patterns that are consistent with substituted aminophenol compounds. While specific melting point data for the free base form of 2-Amino-6-ethylphenol is not extensively documented in the literature, the hydrochloride salt derivative exhibits a melting point exceeding 260°C with decomposition [1]. This high melting point is characteristic of compounds containing both amino and phenolic functional groups, which can participate in extensive intermolecular hydrogen bonding networks.
The phase behavior of 2-Amino-6-ethylphenol is expected to be influenced by the presence of both electron-donating (amino) and electron-withdrawing (hydroxyl) substituents on the benzene ring. The ethyl group at the 6-position provides additional steric hindrance and hydrophobic character, which affects the overall molecular packing in the solid state. Related compounds in the aminophenol family, such as 2-Amino-5-ethylphenol hydrochloride, show decomposition temperatures in the range of 218-225°C [2], suggesting that thermal stability is maintained despite the positional isomerism.
The crystalline structure of 2-Amino-6-ethylphenol is anticipated to exhibit polymorphic behavior due to the multiple hydrogen bonding possibilities between amino and phenolic groups. The compound likely forms stable intermolecular hydrogen bonds that contribute to its high melting point and thermal stability. The presence of the ethyl substituent may influence the crystal packing efficiency and create different polymorphic forms under varying crystallization conditions.
The solubility characteristics of 2-Amino-6-ethylphenol demonstrate the typical amphiphilic nature of substituted aminophenols. The compound exhibits limited solubility in pure water due to its aromatic character and the hydrophobic ethyl substituent. However, the presence of both amino and phenolic functional groups allows for hydrogen bonding interactions with protic solvents, enhancing solubility in polar organic media.
The hydrochloride salt of 2-Amino-6-ethylphenol shows significantly enhanced water solubility, consistent with the behavior observed for related aminophenol salts. For comparison, 2-Amino-5-ethylphenol hydrochloride exhibits water solubility of 428 g/L at 20°C [2], indicating that salt formation dramatically improves aqueous solubility through ionic interactions and enhanced hydrogen bonding with water molecules.
In organic solvents, 2-Amino-6-ethylphenol is expected to show good solubility in polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile. The compound's solubility in alcoholic solvents like methanol and ethanol should be moderate to good due to hydrogen bonding interactions between the amino and phenolic groups and the solvent hydroxyl groups. Non-polar solvents such as hexane and toluene are expected to show limited solvation capacity for this compound due to the polar nature of the functional groups.
The partition coefficient (log P) for 2-Amino-6-ethylphenol is estimated to be in the range of 1.0-2.0, based on analogous compounds and structure-activity relationships. This moderate lipophilicity suggests balanced hydrophilic and hydrophobic character, which is important for potential biological activity and membrane permeability studies.
Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of 2-Amino-6-ethylphenol through detailed analysis of both proton and carbon environments. The ¹H NMR spectrum of 2-Amino-6-ethylphenol in deuterated dimethyl sulfoxide is expected to show characteristic aromatic proton signals in the range of δ 6.4-7.1 ppm, consistent with the substitution pattern observed in related aminophenol compounds [3].
The ethyl substituent at the 6-position contributes distinct resonances, with the methylene protons appearing as a quartet around δ 2.5-2.8 ppm due to coupling with the adjacent methyl group. The terminal methyl group of the ethyl chain resonates as a triplet in the range δ 1.2-1.4 ppm. The amino group protons typically appear as a broad singlet around δ 4.5-5.5 ppm, while the phenolic hydroxyl proton resonates downfield at δ 8.5-9.5 ppm due to intramolecular hydrogen bonding effects.
The ¹³C NMR spectrum provides complementary structural information, with aromatic carbon signals distributed throughout the δ 115-150 ppm region. The carbon bearing the amino group typically resonates around δ 145-150 ppm, while the phenolic carbon appears near δ 155-160 ppm. The ethyl substituent carbons are observed at δ 22-25 ppm for the methylene carbon and δ 14-16 ppm for the terminal methyl carbon.
Coupling patterns in the aromatic region of the ¹H NMR spectrum reflect the 1,2,6-trisubstitution pattern, with characteristic ortho and meta coupling constants. The J-coupling values provide structural confirmation, with ortho couplings typically ranging from 7-8 Hz and meta couplings from 1-3 Hz. Two-dimensional NMR techniques such as COSY and HSQC can provide additional confirmation of connectivity patterns and aid in complete structural assignment.
Infrared spectroscopy of 2-Amino-6-ethylphenol reveals characteristic absorption bands that serve as diagnostic fingerprints for functional group identification. The primary amine group exhibits two distinct N-H stretching vibrations in the region 3200-3500 cm⁻¹, corresponding to symmetric and antisymmetric stretching modes [4]. These bands are typically of medium to strong intensity and may overlap with the broad O-H stretching absorption from the phenolic group.
The phenolic hydroxyl group contributes a broad absorption band spanning 3100-3600 cm⁻¹, which may be shifted to lower frequencies due to intramolecular hydrogen bonding with the adjacent amino group [4]. The aromatic C=C stretching vibrations appear in the region 1400-1600 cm⁻¹, with multiple bands reflecting the substituted benzene ring system. The N-H bending vibration of the primary amine is observed around 1550-1650 cm⁻¹, while C-N stretching appears near 1250-1350 cm⁻¹.
Mass spectrometric analysis of 2-Amino-6-ethylphenol provides molecular weight confirmation and fragmentation pattern information. Under electron ionization conditions, the molecular ion peak appears at m/z 137, corresponding to the molecular formula C₈H₁₁NO [5]. The base peak is typically observed at m/z 122, resulting from loss of the amino group (M-15). Additional fragment ions are expected at m/z 107 (loss of CH₂NH₂), m/z 94 (loss of C₂H₅NH₂), and m/z 77 (phenyl cation).
Electrospray ionization mass spectrometry in positive ion mode yields the protonated molecular ion [M+H]⁺ at m/z 138, which serves as the molecular ion peak under these soft ionization conditions . The fragmentation pattern under tandem mass spectrometry conditions provides structural confirmation through characteristic neutral losses and rearrangement reactions typical of substituted aminophenols.
Density Functional Theory calculations provide comprehensive electronic structure information for 2-Amino-6-ethylphenol, offering insights into molecular geometry, electronic properties, and reactivity patterns. Computational studies using the B3LYP functional with 6-311+G(d,p) basis set, as employed in similar aminophenol investigations [7] [8], can predict optimized geometries and electronic properties with high accuracy.
The optimized molecular geometry of 2-Amino-6-ethylphenol reveals a planar aromatic ring system with the amino and hydroxyl substituents adopting conformations that allow for intramolecular hydrogen bonding. The ethyl group at the 6-position extends out of the ring plane, contributing to the overall molecular shape and steric properties. Bond lengths and angles calculated at the DFT level show good agreement with experimental crystallographic data for related aminophenol compounds.
Vibrational frequency calculations complement the experimental infrared spectroscopy data, providing theoretical assignments for observed absorption bands. The calculated vibrational modes show excellent correlation with experimental frequencies when appropriate scaling factors are applied. The intensity predictions from DFT calculations help identify the most prominent absorption bands and their corresponding molecular motions.
Thermodynamic parameters derived from DFT calculations include standard enthalpy of formation, entropy, and heat capacity values. These theoretical predictions provide valuable insights into the compound's thermal behavior and stability under various conditions. The calculated bond dissociation energies offer information about the relative stability of different chemical bonds within the molecule, which is relevant for understanding potential degradation pathways and chemical reactivity.
Molecular orbital analysis of 2-Amino-6-ethylphenol provides detailed information about electronic structure and chemical reactivity. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy levels, calculated using DFT methods, fall within the typical range for substituted aminophenols, with HOMO energies estimated at -5.5 to -6.0 eV and LUMO energies at -1.0 to -1.5 eV [8].
The HOMO-LUMO energy gap, ranging from 4.0 to 5.0 eV, indicates moderate chemical stability and electronic excitation energy requirements. This energy gap is consistent with the compound's expected photophysical properties and chemical reactivity patterns. The molecular orbital distributions show significant electron density on the amino nitrogen and phenolic oxygen atoms, indicating these sites as primary centers for electrophilic and nucleophilic interactions.
Electron density analysis using Natural Bond Orbital theory reveals the charge distribution throughout the molecule and identifies the strongest stabilizing interactions. The amino group typically carries a partial negative charge, while the aromatic carbons exhibit varying degrees of positive charge depending on their proximity to electron-donating or electron-withdrawing substituents. The phenolic oxygen shows significant negative charge character, consistent with its role as a hydrogen bond acceptor.
Molecular electrostatic potential mapping provides visualization of charge distribution and identifies regions of high and low electron density. These maps are particularly useful for predicting intermolecular interaction sites and understanding the compound's behavior in various chemical environments. The calculated dipole moment, typically in the range of 2-4 Debye for similar compounds, reflects the overall charge separation and molecular polarity, which influences solubility and intermolecular interactions.